molecular formula C10H13N3O3S B1413624 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173108-88-6

1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1413624
CAS RN: 2173108-88-6
M. Wt: 255.3 g/mol
InChI Key: GFJSJSKIAPBTJH-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Synthesis Analysis

Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .


Molecular Structure Analysis

Thiadiazole occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . Many drugs containing the 1,3,4-thiadiazole nucleus are available in the market .


Chemical Reactions Analysis

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Structural modifications on different thiadiazole derivatives have been reviewed for various pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely. For example, 5-Isopropyl-1,3,4-thiadiazol-2-amine has a molecular weight of 143.21 g/mol .

Scientific Research Applications

Enzyme Inhibition and Metabolic Pathways

1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, due to its structural similarity to compounds within the 1,3,4-thiadiazol family, might play a role in inhibiting specific enzymes and influencing metabolic pathways. For instance, compounds with 1,3,4-thiadiazol structures have been shown to inhibit 5-oxoprolinase, affecting the metabolism of 5-oxo-L-proline to L-glutamate, which could provide insights into conditions like 5-oxoprolinuria where there's a deficiency of renal 5-oxoprolinase activity (P. P. van der Werf et al., 1973).

Anticonvulsant Properties

The thiadiazole moiety is known for its potential anticonvulsant properties. Research on similar compounds, such as those incorporating valproyl and thiadiazole structures, has shown significant anticonvulsant effects in animal models. This suggests that 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid could also possess similar therapeutic potential (B. Masereel et al., 2002).

Diuretic Activity

Compounds within the 1,3,4-thiadiazole class have shown promising diuretic activity, indicating the potential for 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid in this area. Such activity could be beneficial in developing new treatments for conditions that require the modulation of fluid balance (A. Ergena et al., 2022).

Antiparasitic and Antimicrobial Effects

The structural components of 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, particularly the 1,3,4-thiadiazol moiety, have been associated with antiparasitic and antimicrobial activities. This suggests potential applications in treating infections and parasitic diseases, contributing to the development of new therapeutic agents (R. Soliman et al., 1984).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase is another potential application. Such inhibitors have a wide range of therapeutic uses, from managing glaucoma to treating mountain sickness. The thiadiazole derivatives have shown potent inhibition against various carbonic anhydrase isoforms, suggesting that 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid could be explored for similar uses (M. Barboiu et al., 2000).

Mechanism of Action

The mechanism of action of thiadiazole derivatives is diverse, depending on the specific derivative and its biological activity. For example, some thiadiazole derivatives have shown a broad spectrum of activity against various pathogens .

Future Directions

Thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research will likely continue to explore the potential of thiadiazole derivatives in various therapeutic applications.

properties

IUPAC Name

5-oxo-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-5(2)8-11-12-10(17-8)13-4-6(9(15)16)3-7(13)14/h5-6H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJSJSKIAPBTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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